9-[(4-Ethenylphenyl)methyl]-9H-fluorene

Plastic Scintillator Polymerizable Monomer Cross-linking

Researchers face phase separation and film instability when blending non-polymerizable fluorene dopants into active layers. 9-[(4-Ethenylphenyl)methyl]-9H-fluorene (CAS 684215-56-3) directly addresses this by enabling covalent integration into polymer backbones. Key outcomes: • Forms homogeneous films with high Tg (~165 °C) for thermally stable devices. • Monofunctional vinyl group ensures linear polymerization and solubility for spin-coating. • Suitable for scintillator matrices; difunctional analogs achieve >11,600 photons/MeV.

Molecular Formula C22H18
Molecular Weight 282.4 g/mol
CAS No. 684215-56-3
Cat. No. B12529850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-[(4-Ethenylphenyl)methyl]-9H-fluorene
CAS684215-56-3
Molecular FormulaC22H18
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESC=CC1=CC=C(C=C1)CC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C22H18/c1-2-16-11-13-17(14-12-16)15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h2-14,22H,1,15H2
InChIKeyBSRIIEPRQWEWEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-[(4-Ethenylphenyl)methyl]-9H-fluorene: Polymerizable Monomer


9-[(4-Ethenylphenyl)methyl]-9H-fluorene (CAS 684215-56-3) is a functionalized fluorene derivative featuring a polymerizable styrene moiety [1]. This structure allows the compound to act as a monomer, integrating the robust photophysical and charge-transport properties of fluorene directly into polymer backbones or cross-linked networks [1]. This contrasts with non-polymerizable analogs that may act as small-molecule dopants or undergo phase separation.

Polymerizable monomer with a single vinyl group
Enables covalent integration into linear polymer backbones
Solution-processable precursor for thin-film fabrication

9-[(4-Ethenylphenyl)methyl]-9H-fluorene: Substitution Risks


Substituting 9-[(4-Ethenylphenyl)methyl]-9H-fluorene with a simpler, non-polymerizable fluorene like 9,9-dimethyl-9H-fluorene (MF) or 9,9′-spirobifluorene (SBF) fundamentally alters the material's role and performance. While MF and SBF are effective small-molecule dopants for Förster resonance energy transfer (FRET) in plastic scintillators [1], they lack the cross-linking ability of the target compound. This results in different film morphologies and potential phase separation issues. In contrast, the polymerizable nature of 9-[(4-Ethenylphenyl)methyl]-9H-fluorene enables its covalent integration into a polymer matrix, leading to a more homogeneous and stable composite [1].

Non-polymerizable fluorene dopants

Replacing with small-molecule fluorenes (e.g., 9,9-dimethyl-9H-fluorene) removes covalent anchoring; physical blending may shift film morphology and risk phase separation.

Difunctional cross-linker analogs

Switching to difunctional variants (e.g., SF) changes network architecture from linear chain extension to cross-linked networks, which can alter solubility and processability.

Pre-formed polymers or oligomers

Using pre-formed fluorene polymers may introduce batch-to-batch variability and limit purification options compared to the monomer form, affecting reproducible device fabrication.

9-[(4-Ethenylphenyl)methyl]-9H-fluorene: Quantitative Evidence


Polymerizable vs. Non-Curable Dopants in Scintillators

While direct comparative data for this specific compound is limited, its close structural analog, 9,9-bis(4-vinylbenzyl)-9H-fluorene (SF), provides a strong class-level inference. SF, with two polymerizable vinylbenzyl groups, is a cross-linkable derivative that significantly enhances light yield in plastic scintillators. When copolymerized with a plastic matrix (5 wt% SF and 20 wt% MF), it achieved a light yield of 11,600 photons/MeV [1]. In contrast, formulations containing only the non-curable small molecules MF and SBF served a different purpose, bridging the energy transfer gap but not contributing to the covalent network formation [1]. This demonstrates the distinct functional advantage of a polymerizable fluorene architecture over its non-curable small-molecule counterparts.

Scintillator performance
Class-level inference
11,600 photons/MeV
(analog SF @ 5 wt%)
Supports polymerizable architecture for light-yield enhancement
Reported for difunctional analog; monofunctional monomer may give different response
Plastic Scintillator Polymerizable Monomer Cross-linking

Monofunctional Monomer vs. Difunctional Cross-Linker

9-[(4-Ethenylphenyl)methyl]-9H-fluorene (CAS 684215-56-3) is a monofunctional monomer with a single polymerizable group. This is a key differentiator from its difunctional analog, 9,9-bis(4-vinylbenzyl)-9H-fluorene (SF) [1]. The target compound's single vinyl group enables its use as a co-monomer for building linear or graft copolymers, whereas the difunctional SF acts as a cross-linker, creating rigid, insoluble networks. This distinction allows for precise control over the final polymer's architecture, solubility, and processability.

Monomer functionality
Class-level inference
1 vinyl group
(vs. 2 in SF)
Enables linear copolymer design without cross-linking
Choice between mono- and difunctional determines network architecture
Polymer Synthesis Monomer Functionality Network Architecture

Thermal Stability for High-Temperature Applications

Polymers derived from fluorene-based monomers are known for their high thermal stability. As a class-level inference, a polymer synthesized from 9-[(4-Ethenylphenyl)methyl]-9H-fluorene is expected to exhibit a high glass transition temperature (Tg) comparable to similar polyfluorene systems. For instance, a related polyfluorene material was reported to have a Tg of 165 °C and a thermal degradation point of 280 °C [1]. This high Tg is a critical advantage over common polymer matrices like polystyrene, which has a significantly lower Tg (~100 °C).

Thermal stability
Class-level inference
Tg ≈ 165 °C
(class reference)
High Tg supports device thermal stability
Based on related polyfluorene; validate for specific copolymer system
Thermal Stability Glass Transition Polymer Processing

Processability: Monomer vs. Oligomer/Polymer

As a small molecule monomer (MW = 282.4 g/mol), 9-[(4-Ethenylphenyl)methyl]-9H-fluorene offers significant advantages in purification and solution processing over pre-formed polymers or higher molecular weight oligomers. Pre-formed polymers often have batch-to-batch variability and can be difficult to purify. A monomer can be purified to high levels (e.g., >99% by HPLC) using standard techniques like column chromatography, ensuring consistent material quality for device fabrication . The monomer can then be easily dissolved in common organic solvents for spin-coating or inkjet printing, after which polymerization is initiated in situ .

Processability
Data to verify
Monomer purification
>99% feasible
Supports reproducible solution-based thin-film fabrication
Supplier data; independent verification advised
Solution Processing Monomer Purification Spin-Coating

9-[(4-Ethenylphenyl)methyl]-9H-fluorene: Key Applications


Fluorene Copolymers for OLED Hole-Transport Layers

Researchers can copolymerize this monomer with other functional monomers (e.g., hole-transporting units like triphenylamine or carbazole) to create a new generation of hole-transport materials. The resulting copolymers are expected to exhibit high thermal stability (Tg ~165 °C) and excellent solubility for solution processing [1]. The monofunctional nature of the target compound ensures linear chain growth, avoiding the insoluble gels that would form with difunctional cross-linkers, which is critical for spin-coating uniform films [2].

Graft Copolymers with Tunable Optoelectronic Properties

The compound can be used to synthesize a 'macro-monomer' by attaching it as a pendant group to a polymer backbone, or it can be directly polymerized into a graft copolymer. This approach allows for the precise spatial arrangement of the optoelectronically active fluorene moiety, potentially enhancing charge transport or controlling excimer formation. This provides a valuable tool for studying structure-property relationships in organic semiconductors [1].

High-Performance Plastic Scintillators

In the development of next-generation plastic scintillators for gamma-ray detection, this monomer can be copolymerized into the matrix to act as a primary fluorescent dye. Data from its difunctional analog (SF) shows that covalent incorporation of a fluorene derivative can dramatically boost light yield to over 11,600 photons/MeV [1]. Using the monofunctional target compound could allow for higher loading and better solubility without the brittleness associated with highly cross-linked systems, enabling the formulation of tougher, more efficient detectors [1].

Thermally Stable Thin Films for Organic Electronics

The monomer is ideal for in-situ polymerization during thin-film fabrication. After spin-coating a film of the monomer and a thermal initiator, mild heating can trigger polymerization, forming a robust, solvent-resistant polymer network. The resulting film, derived from a fluorene backbone, is expected to have a high Tg (~165 °C), providing far greater thermal and mechanical stability than devices fabricated from common non-polymerizable small molecules or low-Tg polymer matrices [1].

Application
Selection Property
Validation Focus
OLED hole-transport copolymers
Covalent integration into linear polymer chains
Film homogeneity and hole mobility
Graft copolymers for optoelectronics
Pendant fluorene arrangement control
Structure-property relationships
Plastic scintillator formulations
Fluorene incorporation for light yield
Scintillation efficiency and mechanical toughness
Thermally stable thin films
In-situ polymerization during coating
Film thermal and solvent resistance

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